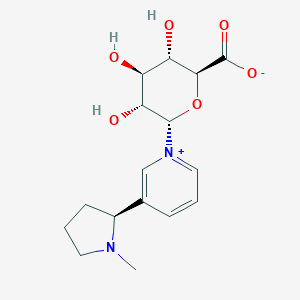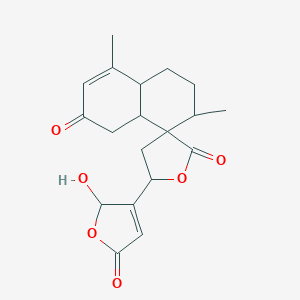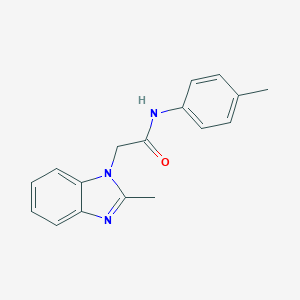
3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole is a compound with potential applications in scientific research. It is a heterocyclic compound with a benzothiazole ring structure, which has been found to exhibit various biological activities. In
Mecanismo De Acción
The mechanism of action of 3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. For example, this compound has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to antibacterial effects. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole exhibits various biochemical and physiological effects. For example, it has been found to reduce the growth of bacterial and fungal cultures. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been found to exhibit antioxidant activity and to inhibit the corrosion of metal surfaces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular processes. Additionally, the synthesis of this compound is relatively straightforward, and it can be obtained in high purity through recrystallization. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole. One area of interest is the development of this compound as a fluorescent probe for detecting metal ions, which could have applications in environmental monitoring and biomedical imaging. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its cellular targets. Finally, this compound could be investigated further for its potential as a corrosion inhibitor and as a ligand for metal complexes.
Métodos De Síntesis
The synthesis of 3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole can be achieved through a multi-step process involving the condensation of o-phenylenediamine with acetic anhydride, followed by cyclization with sulfur and acetic acid. The yield of this reaction is typically around 60%, and the purity of the resulting product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor effects. It has also been studied for its potential as a fluorescent probe for detecting metal ions. Additionally, this compound has been investigated for its potential as a corrosion inhibitor and as a ligand for metal complexes.
Propiedades
Nombre del producto |
3-Acetyl-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole |
|---|---|
Fórmula molecular |
C16H15NOS |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1-(2-methyl-2-phenyl-1,3-benzothiazol-3-yl)ethanone |
InChI |
InChI=1S/C16H15NOS/c1-12(18)17-14-10-6-7-11-15(14)19-16(17,2)13-8-4-3-5-9-13/h3-11H,1-2H3 |
Clave InChI |
VBQVRYFKIAUGJF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2SC1(C)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2SC1(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



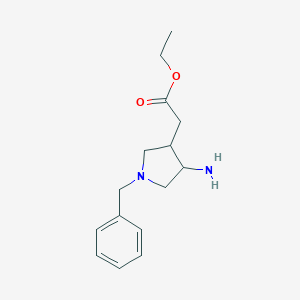
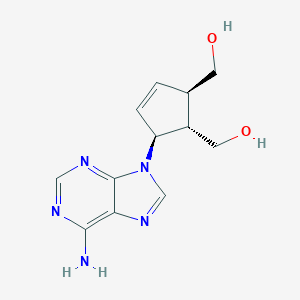
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
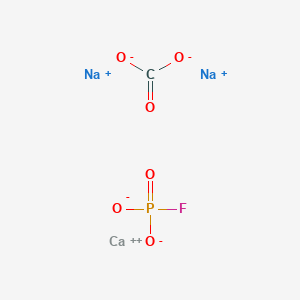
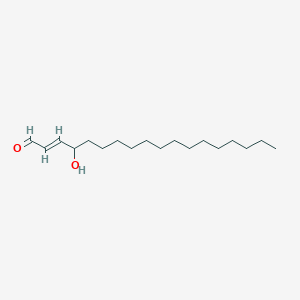

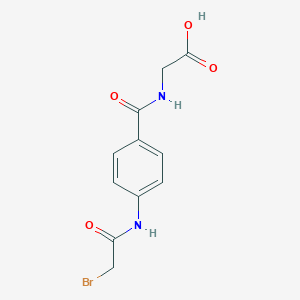
![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
